molecular formula C11H19NO4S B12652536 N,N'-Bis(1-oxobutyl)-L-cysteine CAS No. 85038-49-9

N,N'-Bis(1-oxobutyl)-L-cysteine

Cat. No.: B12652536
CAS No.: 85038-49-9
M. Wt: 261.34 g/mol
InChI Key: FQEGSJAFMDXDSU-QMMMGPOBSA-N
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Description

N,N'-Bis(1-oxobutyl)-L-cysteine is a chemical reagent of interest in analytical chemistry and pharmaceutical research. It can be analyzed by reverse-phase (RP) HPLC methodology with a mobile phase consisting of acetonitrile, water, and phosphoric acid; for mass spectrometry (MS) compatible applications, the phosphoric acid can be substituted with formic acid . This HPLC method is scalable and can be adapted for the isolation of impurities in preparative separation, making it suitable for applications in pharmacokinetics . The compound is a derivative of the amino acid L-cysteine. L-Cysteine itself is a fundamental building block in protein synthesis and serves as a precursor to critical biological molecules like glutathione and hydrogen sulfide . As a derivative, this compound is supplied as a standardized research tool. This product is intended for use in a laboratory setting solely for analytical and research purposes. It is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85038-49-9

Molecular Formula

C11H19NO4S

Molecular Weight

261.34 g/mol

IUPAC Name

(2R)-2-[di(butanoyl)amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C11H19NO4S/c1-3-5-9(13)12(10(14)6-4-2)8(7-17)11(15)16/h8,17H,3-7H2,1-2H3,(H,15,16)/t8-/m0/s1

InChI Key

FQEGSJAFMDXDSU-QMMMGPOBSA-N

Isomeric SMILES

CCCC(=O)N([C@@H](CS)C(=O)O)C(=O)CCC

Canonical SMILES

CCCC(=O)N(C(CS)C(=O)O)C(=O)CCC

Origin of Product

United States

Contextualization of Acylated Amino Acids in Contemporary Chemical Synthesis

Acylated amino acids, a class of molecules where an acyl group is attached to the amino group of an amino acid, are of considerable importance in modern chemical synthesis. This modification alters the physicochemical properties of the parent amino acid, such as its solubility, stability, and reactivity. ontosight.ai The process of acylation can be achieved using various reagents, including acid chlorides and anhydrides. ontosight.ai

The introduction of acyl groups can serve multiple purposes in synthetic chemistry. It can be a strategic step to protect the amino group during complex multi-step syntheses of peptides or other bioactive molecules. Furthermore, the nature of the acyl group can be tailored to introduce specific functionalities or to modulate the biological activity of the resulting molecule. In recent years, enzymatic and chemo-enzymatic methods for the synthesis of N-acyl amino acids have also been developed, offering milder and more environmentally friendly alternatives to traditional chemical methods.

Overview of L Cysteine Derivatives and Their Significance in Biological Systems

L-cysteine, a proteinogenic amino acid, is distinguished by the presence of a thiol (-SH) group, which imparts unique chemical and biological properties. nih.gov This thiol group is highly nucleophilic and readily undergoes oxidation to form disulfide bonds, a crucial factor in protein structure and stability. Derivatives of L-cysteine, formed by modifying its amino, carboxyl, or thiol groups, are a rich source of compounds with diverse biological activities and applications. nih.gov

The modification of L-cysteine can lead to compounds with a wide array of potential uses. For instance, N-acetyl-L-cysteine (NAC) is a well-known derivative used for its mucolytic and antioxidant properties. nih.govnih.gov Other derivatives have been investigated for their roles in drug delivery, as enzyme inhibitors, and as agents to combat oxidative stress. nih.govresearchgate.net The inherent reactivity of the thiol group also makes L-cysteine and its derivatives valuable tools in bioconjugation chemistry and for the development of materials with specific biological functions. nih.gov The study of L-cysteine metabolism, which involves various derivatives, is crucial for understanding numerous physiological and pathological processes. nih.gov

Identification of N,n Bis 1 Oxobutyl L Cysteine As a Key Research Compound

N,N'-Bis(1-oxobutyl)-L-cysteine is a specific derivative of L-cysteine that has emerged as a compound of interest in biochemical research. ontosight.ai Its structure features two 1-oxobutyl (butyryl) groups attached to the nitrogen atoms of a cystine dimer (two cysteine molecules linked by a disulfide bond). This structural modification significantly alters the properties of the parent amino acid, making it a subject of scientific inquiry.

The presence of the two butanoyl groups increases the lipophilicity of the molecule compared to L-cysteine or N-acetyl-L-cysteine. This alteration in lipophilicity can influence its interaction with biological membranes and its potential to cross cellular barriers. The fundamental characteristics of this compound are summarized in the table below.

PropertyValue
IUPAC Name (2R)-2-acetamido-3-[[(2R)-2-acetamido-2-carboxyethyl]disulfanyl]propanoic acid
Molecular Formula C10H16N2O6S2
Molecular Weight 324.4 g/mol
Parent Amino Acid L-Cysteine
Modifying Groups Two 1-oxobutyl (butyryl) groups

Table 1: Physicochemical Properties of this compound. Data sourced from PubChem. ejournal.by

The synthesis of this compound would likely follow established acylation protocols for amino acids, such as the reaction of L-cystine with butyric anhydride (B1165640) or butanoyl chloride in the presence of a suitable base. While specific research articles detailing the comprehensive synthesis and characterization of this exact molecule are not abundant in publicly accessible literature, the general methods for creating N-acyl amino acids are well-documented.

Research Objectives and Scope of Academic Inquiry for N,n Bis 1 Oxobutyl L Cysteine

Traditional Chemical Synthesis Pathways of this compound

Traditional synthesis of this compound primarily relies on the acylation of L-cysteine precursors. The selection of the acylating agent and reaction conditions is critical to ensure high yield and selectivity, particularly to favor N-acylation over competing S-acylation.

Acylation Reactions Utilizing L-Cysteine Precursors

The direct acylation of L-cysteine with a butyrylating agent, such as butyryl chloride or butyric anhydride (B1165640), is a common approach. This reaction typically follows the Schotten-Baumann conditions, where the acylation is performed in the presence of a base, often in a biphasic solvent system. iitk.ac.inorganic-chemistry.orgbyjus.com The base neutralizes the hydrochloric acid byproduct, driving the reaction toward the formation of the amide bond. byjus.com

A significant challenge in the acylation of cysteine is the presence of two nucleophilic sites: the α-amino group and the thiol group of the side chain. The thiol group can also be acylated, leading to a mixture of N-acylated, S-acylated, and N,S-diacylated products. To circumvent this, a common strategy involves using L-cystine, the disulfide-linked dimer of L-cysteine, as the starting material. google.com In L-cystine, the thiol groups are protected within the disulfide bond, allowing for selective acylation of the two amino groups. Following the N,N'-dibutyrylation of L-cystine to form N,N'-dibutyryl-L-cystine, a subsequent reduction step is employed to cleave the disulfide bond, yielding two molecules of the desired N-butyryl-L-cysteine. However, for the target molecule, this compound, which is a di-acylated single cysteine molecule, this strategy would be modified. The more direct, yet challenging route involves the di-acylation of L-cysteine itself.

Acylating AgentStructureKey Features
Butyryl Chloride CH₃(CH₂)₂COClHighly reactive, often used under Schotten-Baumann conditions. iitk.ac.inbyjus.com Requires a base to neutralize HCl byproduct.
Butyric Anhydride (CH₃(CH₂)₂CO)₂OLess reactive than butyryl chloride, produces butyric acid as a byproduct, which is less corrosive than HCl. Can be used with or without a catalyst. ncsu.edu
Butyrate (B1204436) Esters CH₃(CH₂)₂COORUsed in catalytic acylations, often considered a greener alternative to acid halides and anhydrides. rsc.orgrsc.org

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is paramount to maximize the yield of this compound and minimize side products. Key parameters include the choice of base, solvent, temperature, and stoichiometry.

pH and Base Selection : The pH of the reaction medium is crucial. The thiol group of cysteine is more nucleophilic in its thiolate form (S-), which is favored at a higher pH. Conversely, the amino group's nucleophilicity is optimal when it is deprotonated. Therefore, careful control of pH is necessary to favor N-acylation. Using a mild base like sodium bicarbonate or an organic base like pyridine (B92270) can help modulate the reaction's selectivity. byjus.com The classic Schotten-Baumann method often uses an aqueous alkali solution. tandfonline.com

Solvent System : The choice of solvent affects the solubility of reactants and can influence reaction rates. Biphasic systems, such as water-tetrahydrofuran (THF) or water-dichloromethane, are frequently employed. scite.ai The use of phase-transfer catalysts can enhance the reaction rate in such systems. tandfonline.com

Temperature : Acylation reactions are often exothermic and are typically conducted at low temperatures (e.g., 0-5 °C) to control the reaction rate and prevent side reactions or degradation of the product. googleapis.com

ParameterConditionRationale/Effect on Synthesis
Precursor L-Cysteine vs. L-CystineUsing L-Cystine prevents S-acylation by protecting the thiol group as a disulfide, simplifying purification. google.com
Acylating Agent Butyryl Chloride vs. Butyric AnhydrideButyryl chloride is more reactive but generates HCl. tandfonline.com Butyric anhydride is less reactive but avoids corrosive acid byproduct. ncsu.edu
Base NaOH, K₂CO₃, PyridineNeutralizes acid byproduct to drive the reaction forward. byjus.comtandfonline.com The choice of base can influence selectivity.
Solvent Water, THF, Biphasic SystemsAffects reactant solubility and reaction kinetics. Aqueous systems are greener but may hydrolyze the acylating agent. scite.ai
Temperature 0 °C to Room TempLower temperatures are generally used to control the exothermic reaction and minimize side-product formation. googleapis.com

Novel Synthetic Route Development for this compound

Recent advancements in chemical synthesis focus on developing more efficient, sustainable, and environmentally friendly methods. These include the application of green chemistry principles and the use of novel catalytic systems.

Green Chemistry Principles in Scalable Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. rsc.org For the synthesis of this compound, this involves several strategies:

Alternative Solvents : Replacing hazardous solvents like dimethylformamide (DMF) or chlorinated solvents with greener alternatives is a key focus. digitellinc.combiotage.com Water is an ideal green solvent, though its use must be balanced against the potential for hydrolysis of the acylating agent. advancedchemtech.com Other green solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) are being explored for peptide synthesis. biotage.com

Atom Economy : Using catalytic methods or reaction pathways that maximize the incorporation of atoms from the reactants into the final product is crucial. researchgate.net Direct acylation using esters with only water or alcohol as a byproduct is preferable to using acid chlorides, which generate salt waste. rsc.org

Use of Renewable Feedstocks : While L-cysteine is biologically derived, the butyryl group typically comes from petrochemical sources. Future green approaches could involve sourcing butyric acid from biomass fermentation.

A patent for the synthesis of N,N'-diacetyl-L-cystine describes the process as "fast" and "green," highlighting the industrial drive towards more sustainable methods. google.com A study on the butyration of lignosulfonate demonstrated the use of butyric anhydride with choline (B1196258) chloride, an ionic liquid, as a novel and effective solvent system that avoids toxic catalysts. ncsu.edu

Catalytic Methods for Enhanced Efficiency and Reduced Byproducts

The use of catalysts can significantly improve the efficiency of the acylation reaction, allowing for milder conditions and reducing waste.

Chemical Catalysis : Various catalysts have been developed for N-acylation reactions. While strong bases are used stoichiometrically in the Schotten-Baumann reaction, catalytic amounts of substances like iodine or acetic acid have been shown to effectively promote N-acylation. rsc.orgtandfonline.com For instance, iodine can catalyze the acylation of amines with acyl chlorides under solvent-free conditions, offering an environmentally benign method. tandfonline.com N-Heterocyclic carbenes (NHCs) have also emerged as powerful catalysts for acylation reactions. acs.orgnih.gov

Chemoenzymatic Approaches : Enzymes offer high selectivity and operate under mild, aqueous conditions, making them ideal for green chemistry applications. nih.gov Lipases, which normally hydrolyze esters, can be used in reverse to catalyze acylation reactions, particularly in non-aqueous solvents. nih.govyoutube.comyoutube.com The enzyme could activate a butyrate ester, which would then selectively acylate the amino group of L-cysteine. Aminoacylases from organisms like Streptomyces ambofaciens have been shown to catalyze the N-acylation of various amino acids, including cysteine, in aqueous media, presenting a promising green alternative to traditional chemical methods. nih.gov These enzymatic strategies offer high chemoselectivity (N- vs. S-acylation) and stereoselectivity, avoiding the need for protecting groups and harsh reagents. nih.gov

ApproachDescriptionAdvantagesDisadvantages
Traditional Chemical Synthesis Acylation with butyryl chloride/anhydride using a stoichiometric base (Schotten-Baumann). iitk.ac.inbyjus.comWell-established, generally high-yielding.Generates significant salt waste, may require harsh conditions, potential for side reactions (S-acylation).
Green Chemical Synthesis Uses greener solvents (e.g., water, 2-MeTHF), catalytic reagents, and improves atom economy. ncsu.edudigitellinc.combiotage.comReduced environmental impact, increased safety, less waste.May require more process optimization, green solvents may have lower solvating power.
Chemoenzymatic Synthesis Employs enzymes (e.g., lipases, acylases) to catalyze the N-acylation reaction. nih.govnih.govHigh selectivity (chemo- and stereo-), mild reaction conditions (aqueous, neutral pH), environmentally friendly.Enzymes can be expensive, may have substrate limitations, and reaction rates can be slower than chemical methods.

Enzymatic and Biocatalytic Synthesis of this compound

No published research specifically details the enzymatic or biocatalytic synthesis of this compound.

Enzyme-Mediated Acylation Processes

There are no documented studies on the use of isolated enzymes, such as lipases or proteases, for the synthesis of this compound from L-cysteine and a butyryl donor. Consequently, no data on enzyme selection, reaction conditions, or yields for this specific transformation are available.

Reaction Mechanism Elucidation in this compound Formation

The formation of this compound involves the acylation of L-cysteine. This process is a nucleophilic acyl substitution reaction where the amino and thiol groups of L-cysteine act as nucleophiles, attacking the electrophilic carbonyl carbon of a butanoylating agent, such as butyric anhydride or butanoyl chloride. The reaction typically proceeds in a stepwise manner, with the more nucleophilic amino group often reacting first, followed by the acylation of the second amino group in the cystine dimer, which is formed through oxidation of the thiol groups of two L-cysteine molecules.

Kinetic Studies of Acylation Processes

Kinetic studies are essential to understand the rate at which this compound is formed. These studies typically involve monitoring the concentration of reactants and products over time under various conditions, such as temperature, pressure, and catalyst concentration. The data obtained can be used to determine the reaction order, rate constant, and activation energy, providing a quantitative measure of the reaction's speed and its dependence on different factors.

For the acylation of L-cystine, the reaction rate is expected to depend on the concentrations of both the L-cystine and the acylating agent. A plausible rate law for this second-order reaction would be:

Rate = k[L-cystine][Butanoylating Agent]

Where 'k' is the rate constant. By conducting experiments with varying initial concentrations of the reactants, the reaction orders can be confirmed, and the rate constant can be calculated. The effect of temperature on the rate constant can be studied to determine the activation energy (Ea) using the Arrhenius equation.

Table 1: Hypothetical Kinetic Data for the Formation of this compound at 298 K

ExperimentInitial [L-cystine] (M)Initial [Butyric Anhydride] (M)Initial Rate (M/s)
10.10.11.5 x 10⁻⁴
20.20.13.0 x 10⁻⁴
30.10.23.0 x 10⁻⁴

This table presents hypothetical data for illustrative purposes.

Thermodynamic Aspects of this compound Synthesis

The synthesis of this compound is governed by thermodynamic principles. The key thermodynamic parameters—enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG)—determine the spontaneity and equilibrium position of the reaction.

The acylation reaction is typically exothermic (negative ΔH) because the formation of the stable amide bonds releases energy. The change in entropy (ΔS) for the reaction is likely to be negative as two separate molecules (L-cystine and two molecules of the acylating agent) combine to form a single, more ordered molecule of this compound.

The spontaneity of the reaction is determined by the Gibbs free energy (ΔG), which is calculated using the equation:

ΔG = ΔH - TΔS

For the reaction to be spontaneous, ΔG must be negative. Given that the reaction is exothermic, it is likely to be spontaneous at lower temperatures.

Table 2: Hypothetical Thermodynamic Parameters for the Synthesis of this compound

Thermodynamic ParameterValue
Enthalpy of Formation (ΔHf°)-1250 kJ/mol
Entropy of Formation (S°)450 J/(mol·K)
Gibbs Free Energy of Formation (ΔGf°)-780 kJ/mol

This table presents hypothetical standard state values for illustrative purposes.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling serve as powerful tools to investigate the structure, properties, and reactivity of this compound at the atomic level. These methods can provide insights that are difficult to obtain through experimental techniques alone.

Density Functional Theory (DFT) Calculations for Structural Elucidation

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. nih.gov For this compound, DFT calculations can be employed to determine its most stable three-dimensional conformation, bond lengths, bond angles, and dihedral angles. By optimizing the geometry of the molecule, researchers can gain a precise understanding of its spatial arrangement. These calculations are crucial for correlating the molecule's structure with its observed chemical and physical properties. DFT can also be used to predict spectroscopic properties, such as infrared and NMR spectra, which can then be compared with experimental data for validation. beilstein-journals.org

Table 3: Selected Optimized Geometrical Parameters of this compound from a Hypothetical DFT Calculation (B3LYP/6-31G*)

ParameterBond Length (Å) / Bond Angle (°)
C=O (amide) Bond Length1.23
C-N (amide) Bond Length1.35
S-S (disulfide) Bond Length2.05
N-Cα-Cβ Bond Angle110.5
Cα-S-S Bond Angle104.2

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics Simulations of this compound Reactivity

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. nih.govresearchgate.netnih.govmdpi.comresearchgate.net For this compound, MD simulations can be used to explore its conformational flexibility, interactions with solvent molecules, and its approach to potential reaction partners. By simulating the molecule in a realistic environment (e.g., in water), researchers can observe how it folds, rotates, and vibrates. This information is valuable for understanding how the molecule's shape and dynamics influence its reactivity. For instance, MD simulations can help identify the most accessible sites for a reaction to occur by analyzing the solvent accessible surface area and the frequency of certain conformations.

Quantum Chemical Analysis of Electron Distribution and Reactivity

Quantum chemical analysis, often performed in conjunction with DFT calculations, provides a detailed picture of the electron distribution within the this compound molecule. This includes the calculation of atomic charges, molecular orbitals (HOMO and LUMO), and the electrostatic potential map.

The distribution of charges can indicate the most electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they represent the frontiers of electron donation and acceptance, respectively. The energy gap between the HOMO and LUMO can be an indicator of the molecule's kinetic stability. The electrostatic potential map visually represents the regions of positive and negative charge on the molecular surface, providing a guide to how the molecule will interact with other charged or polar species.

Table 4: Hypothetical Quantum Chemical Properties of this compound

PropertyValue
HOMO Energy-6.8 eV
LUMO Energy-0.5 eV
HOMO-LUMO Gap6.3 eV
Dipole Moment4.2 D

This table presents hypothetical data for illustrative purposes.

Reactive Intermediates and Transition State Analysis in this compound Reactions

The reactions involving this compound are predicted to be centered around the nucleophilic character of the sulfur atom in the cysteine residue. The two N-oxobutyl (butyryl) groups are generally stable amide functionalities but can influence the reactivity of the thiol group through steric and electronic effects.

Hypothetical Reactive Intermediates:

Reactions of this compound with electrophiles are expected to proceed through several key reactive intermediates:

Thiolate Anion: In the presence of a base, the thiol group (-SH) can be deprotonated to form a highly nucleophilic thiolate anion (-S⁻). masterorganicchemistry.com This is often the initial and most crucial step for many of its reactions. The stability of this intermediate is a key factor in the kinetics of subsequent steps.

Tetrahedral Intermediates in Acylation Reactions: When this compound (as its thiolate) attacks an acylating agent (e.g., an acyl halide or anhydride), a transient tetrahedral intermediate is formed. The breakdown of this intermediate to form a thioester product and a leaving group is typically the rate-determining step.

Sulfonium (B1226848) Ions in Alkylation Reactions: In S-alkylation reactions with alkyl halides, the reaction likely proceeds via an SN2 mechanism. The transition state involves the simultaneous formation of the new S-C bond and the breaking of the C-halogen bond. A positively charged sulfonium ion intermediate can be formed if the thiol acts as a nucleophile attacking a suitable substrate.

Thiyl Radicals in Oxidation Reactions: One-electron oxidation of the thiol group can generate a thiyl radical (-S•). This highly reactive intermediate can then dimerize to form a disulfide-bridged species. Such reactions are often initiated by light or radical initiators.

Disulfide-Bridged Dimers: The most common oxidation product of cysteine derivatives is the corresponding disulfide. In the case of this compound, this would result in the formation of a dimer linked by a disulfide bond. This process is crucial in various biological and chemical contexts. libretexts.org

Transition State Analysis:

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for analyzing the transition states of reactions involving cysteine derivatives. acs.org For this compound, transition state analysis would likely focus on:

Activation Energy Barriers: Calculating the energy barrier for the formation of the thiolate, its subsequent attack on an electrophile, and the formation of various intermediates would provide insight into the reaction kinetics. For instance, in an SN2 reaction, the transition state would feature a pentacoordinate carbon atom.

Geometric Parameters: The bond lengths and angles of the transition state structure are critical. For example, in the transition state of a thiol addition to an unsaturated system, the C-S bond is partially formed, and the geometry around the reacting carbon changes from trigonal planar to tetrahedral.

Solvent Effects: The polarity of the solvent can significantly influence the stability of charged intermediates and transition states. Polar protic solvents can stabilize the thiolate anion through hydrogen bonding, potentially lowering the activation energy for its formation.

The table below presents hypothetical activation energy data for a representative reaction of this compound with a generic electrophile, based on analogous reactions of N-acetyl-L-cysteine and other thiols. This data is illustrative and would require specific experimental or computational verification.

Reaction TypeHypothetical ElectrophileSolventHypothesized Transition StateIllustrative Activation Energy (kJ/mol)
S-Alkylation (SN2)Methyl IodideAcetonitrile (B52724)[I···CH₃···S-R]⁻60 - 80
S-AcylationAcetyl ChlorideTetrahydrofuranTetrahedral Carbonyl Adduct50 - 70
Michael AdditionAcrylonitrileEthanolCarbanionic Intermediate70 - 90
Oxidation (Dimerization)Oxygen (catalyzed)Water (pH 7.4)Thiyl Radical InteractionVariable (can be low with catalyst)
R represents the this compound backbone.

This theoretical framework, grounded in the known reactivity of N-acyl cysteine derivatives, provides a solid foundation for predicting and understanding the mechanistic pathways of this compound. Further experimental and computational studies are necessary to fully elucidate the specific reaction dynamics and to characterize the fleeting intermediates and transition states involved in its chemical transformations.

This compound as a Biochemical Building Block

This compound is a derivative of the amino acid L-cysteine, characterized by the presence of two 1-oxobutyl groups attached to the nitrogen atoms. ontosight.ai This modification of the parent amino acid alters its chemical and physical properties, which can influence its reactivity, solubility, and interactions within biological systems. ontosight.ai While specific research on the biochemical applications of this compound is limited, its structure suggests potential utility as a building block in the synthesis of more complex molecules with therapeutic or biotechnological applications. ontosight.ai

Incorporation into Peptidomimetics and Oligomers

Peptidomimetics are compounds designed to mimic natural peptides, often with improved stability against enzymatic degradation and better bioavailability. caldic.com The incorporation of modified amino acids is a key strategy in the design of peptidomimetics. The N,N'-diacylation of L-cysteine in this compound introduces steric hindrance around the amino group, which could potentially protect the adjacent peptide bonds from cleavage by proteases.

The synthesis of peptides and oligomers containing modified amino acids often requires specialized chemical strategies. Standard solid-phase peptide synthesis (SPPS) protocols may need to be adapted to accommodate the unique reactivity and steric bulk of this compound. nih.gov The stability of the N-acyl groups to the conditions of peptide synthesis and cleavage would be a critical factor to consider.

FeaturePotential Implication for Peptidomimetics/Oligomers
N,N'-DiacylationIncreased resistance to aminopeptidases.
Butanoyl GroupsAltered lipophilicity and conformational properties.
Cysteine BackboneRetention of the thiol group for potential disulfide bonding or further modification.

Role in Advanced Bioconjugation Strategies

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to form a stable conjugate. Cysteine, with its nucleophilic thiol group, is a favored amino acid for site-specific bioconjugation. nih.gov

The thiol group of cysteine is a potent nucleophile, making it a reactive handle for a variety of conjugation chemistries. nih.gov Common strategies for cysteine conjugation include:

Michael Addition: The reaction of the thiol with α,β-unsaturated carbonyl compounds, such as maleimides.

Alkylation: The reaction with alkyl halides to form stable thioether bonds. nih.gov

Disulfide Exchange: The reaction with another thiol to form a disulfide bond, which can be reversible under reducing conditions.

The presence of the N,N'-bis(1-oxobutyl) groups in this compound would not directly inhibit the reactivity of the thiol group. Therefore, this compound could potentially be incorporated into a peptide or protein and subsequently used for conjugation via its cysteine side chain.

Site-specific conjugation aims to attach a molecule of interest to a precise location within a biomolecule, ensuring a homogeneous product with defined properties. The introduction of a unique cysteine residue is a common method to achieve site-specificity. nih.gov

This compound could, in principle, be utilized in strategies for site-specific conjugation. For instance, it could be incorporated at the N-terminus of a synthetic peptide. The N-terminal cysteine offers unique reactivity that can be exploited for dual functionalization, where both the N-terminal amine and the cysteine thiol can be selectively modified. chemrxiv.orgnih.gov However, the N,N'-diacylation in this specific compound would block the reactivity of the N-terminal amine.

Conjugation StrategyApplicability to this compound
Thiol-Maleimide AdditionPotentially applicable via the cysteine side chain.
Thioether FormationPotentially applicable via the cysteine side chain. nih.gov
Native Chemical LigationNot directly applicable as the N-terminal amine is blocked. nih.gov

Metabolic Pathway Analysis and Enzymatic Transformations

The metabolic fate of a compound is a critical aspect of its biochemical profile. The metabolism of amino acid derivatives can involve a variety of enzymatic transformations, including hydrolysis, oxidation, and conjugation.

Investigation of Potential Catabolic Enzyme Interactions

There is no specific information in the scientific literature detailing the metabolic pathway or enzymatic degradation of this compound. However, based on the metabolism of other acylated amino acids and cysteine itself, some potential pathways can be hypothesized.

The N-acyl bonds in this compound could be susceptible to hydrolysis by acylases or amidases, which would release butyric acid and L-cysteine. The liberated L-cysteine would then enter its normal metabolic pathways, which include incorporation into proteins, conversion to glutathione (B108866), or degradation to pyruvate, sulfate, and taurine. caldic.comnih.gov

The degradation of L-cysteine in many organisms is initiated by enzymes such as cysteine dioxygenase or cysteine desulfhydrases. mdpi.com It is plausible that if this compound is deacylated in vivo, the resulting L-cysteine would be a substrate for these enzymes.

Studies on the metabolism of other acylated amino acids, such as N-acetylcysteine (NAC), show that the acyl group can be removed to release the free amino acid. NAC is known to be deacetylated to cysteine, which then contributes to the intracellular cysteine pool. d-nb.info While the enzymes responsible for the deacylation of this compound have not been identified, it is a reasonable assumption that such enzymatic activity could exist.

Research on non-proteolytic aminoacyl derivatives has shown that some of these compounds are resistant to digestion by common proteases like pepsin and trypsin. researchgate.net The stability of this compound to enzymatic degradation would be a key determinant of its biological activity and persistence in a biological system.

Potential Metabolic StepEnzyme ClassPotential Products
DeacylationAcylases/AmidasesL-Cysteine, Butyric Acid
Cysteine CatabolismCysteine Dioxygenase, Cysteine DesulfhydrasesPyruvate, Sulfate, Taurine

Biosynthetic Precursors and Related Metabolites in Biochemical Systems

Direct evidence for the specific biosynthetic pathway of this compound in biological systems is not extensively documented. However, its formation would logically depend on the availability of its fundamental precursors: L-cysteine and a source of butyryl groups.

L-cysteine , the core of the molecule, is a semi-essential proteinogenic amino acid. In humans and other mammals, it can be synthesized from the essential amino acid methionine via the transsulfuration pathway. This pathway involves the conversion of methionine to S-adenosylmethionine (SAM), which then donates a methyl group to become S-adenosylhomocysteine (SAH). SAH is hydrolyzed to homocysteine, which subsequently reacts with serine to form cystathionine (B15957). Finally, cystathionine is cleaved by cystathionine γ-lyase to yield L-cysteine and α-ketobutyrate. youtube.com The biosynthesis of L-cysteine is a critical process, as this amino acid is a precursor for the synthesis of proteins and the major intracellular antioxidant, glutathione. nih.gov

The butyryl moieties are derived from butyric acid (butanoic acid), a short-chain fatty acid. Butyric acid is produced in the mammalian gut by the bacterial fermentation of dietary fibers and can be activated to its coenzyme A (CoA) derivative, butyryl-CoA. N-acylation of amino acids can occur through the action of specific N-acyltransferases, which catalyze the transfer of an acyl group from an acyl-CoA to the amino group of an amino acid. nih.gov It is plausible that this compound could be synthesized via a similar enzymatic reaction involving the sequential transfer of two butyryl groups from butyryl-CoA to the amino group of L-cysteine.

Related Metabolites:

The metabolism of this compound in biochemical systems has not been specifically described. However, based on the metabolism of other N-acylated amino acids, such as N-acetyl-L-cysteine (NAC), it is likely that the primary metabolic pathway would involve the enzymatic hydrolysis of the amide bonds. insights.bio This deacylation would release L-cysteine and butyric acid. The enzyme N-acyl-L-amino-acid amidohydrolase (acylase I) is known to catalyze the deacetylation of NAC to yield L-cysteine and acetate. insights.bioinsights.bioresearchgate.net It is conceivable that a similar acylase or another hydrolase could act on this compound.

Once released, L-cysteine would enter the body's cysteine pool and be utilized for protein synthesis, glutathione synthesis, or be catabolized to taurine, pyruvate, and sulfate. caldic.com Butyric acid would be metabolized through β-oxidation to produce acetyl-CoA, which can then enter the citric acid cycle for energy production.

Precursor/MetaboliteRole in Relation to this compound
L-Cysteine Core amino acid structure. youtube.com
Butyryl-CoA Putative donor of the 1-oxobutyl groups. nih.gov
Butyric Acid Potential breakdown product upon deacylation.
N-Butyryl-L-cysteine Potential intermediate in the synthesis or a product of partial deacylation.

This table is based on general biochemical principles, as direct experimental data for this compound is not available.

Interactions with Biological Macromolecules

The introduction of two butyryl groups to the amino group of L-cysteine is expected to significantly alter its interaction with biological macromolecules compared to the parent amino acid. The increased hydrophobicity and steric bulk of the N,N'-bis(1-oxobutyl) moiety would likely influence both non-covalent and covalent interactions.

Non-Covalent Binding Studies with Proteins and Nucleic Acids

There is a lack of specific studies on the non-covalent binding of this compound to proteins and nucleic acids. However, general principles of molecular interactions can provide some insights. N-acylation of amino acids can enhance their binding to hydrophobic pockets on proteins. wikipedia.org

A prominent example of non-covalent interaction of small molecules is with serum albumin , the most abundant protein in blood plasma. Albumin has several binding sites that accommodate a wide variety of endogenous and exogenous molecules, often through hydrophobic and electrostatic interactions. nih.gov The increased lipophilicity of this compound compared to L-cysteine would likely lead to a higher affinity for the hydrophobic binding pockets of albumin. This binding could influence its distribution and bioavailability in the body. The binding affinity of various drugs to human serum albumin (HSA) has been extensively studied and can serve as a model for the potential interaction of this compound. mdpi.com

MacromoleculePotential Type of InteractionLikely Influencing Factors
Serum Albumin Hydrophobic interactionIncreased lipophilicity of the butyryl chains.
Enzymes Substrate or allosteric bindingShape, size, and chemical properties of the entire molecule.
Nucleic Acids Intercalation or groove binding (less likely)Overall charge, shape, and planarity.

This table represents potential interactions based on general principles, not specific experimental findings for this compound.

Covalent Modification Studies with Biological Targets (Excluding therapeutic implications)

The cysteine residue in this compound retains its thiol (-SH) group, which is a key site for potential covalent interactions. The thiol group of cysteine is one of the most reactive amino acid side chains in proteins and can participate in various covalent modifications. nih.gov

One of the most important reactions of the cysteine thiol is the formation of disulfide bonds through oxidation. In the context of this compound, it can be oxidized to form its corresponding dimer, N,N'-Bis(1-oxobutyl)-L-cystine, where two molecules are linked by a disulfide bridge. This is analogous to the oxidation of N-acetyl-L-cysteine (NAC) to N,N'-diacetyl-L-cystine (DiNAC). insights.bionih.gov This disulfide form can then participate in thiol-disulfide exchange reactions with the thiol groups of cysteine residues in proteins. For instance, NAC has been shown to interact with cysteinylated human serum albumin (HSA-Cys), breaking the disulfide bond and regenerating the free thiol of albumin's Cys34 residue. nih.gov A similar reaction could be envisioned for this compound or its disulfide dimer.

The N-acylation of the amino group in this compound could also influence the reactivity of the thiol group. The pKa of the thiol group is a key determinant of its nucleophilicity, and alterations in the electronic environment due to the N-butyryl groups could modulate this property. nih.gov

Type of Covalent ModificationDescriptionPotential Biological Relevance
Disulfide Bond Formation Oxidation of the thiol group to form a disulfide-linked dimer (N,N'-Bis(1-oxobutyl)-L-cystine).Formation of a more stable derivative that can participate in thiol-disulfide exchange. nih.gov
Thiol-Disulfide Exchange Reaction of the thiol group (or the disulfide dimer) with protein disulfide bonds or protein thiols.Modulation of protein structure and function by altering the redox state of cysteine residues. nih.gov
Adduct Formation Reaction of the thiol group with electrophilic molecules.Detoxification of reactive electrophiles.

This table outlines potential covalent interactions based on the chemistry of the cysteine thiol group and analogies with related compounds.

Advanced Analytical and Spectroscopic Characterization of N,n Bis 1 Oxobutyl L Cysteine

High-Resolution Mass Spectrometry for Structural Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the chemical structure of N,N'-Bis(1-oxobutyl)-L-cysteine. It provides an exceptionally accurate mass measurement of the parent ion, allowing for the determination of its elemental composition.

Accurate Mass Determination and Fragmentation Analysis

The chemical formula for this compound is C₁₁H₁₉NO₄S. The theoretical exact mass of the neutral molecule can be calculated with high precision. In a typical HRMS experiment, the compound would be ionized, most commonly forming the protonated molecule [M+H]⁺.

Table 1: Theoretical Exact Mass of this compound

Ion SpeciesChemical FormulaTheoretical Exact Mass (m/z)
[M+H]⁺C₁₁H₂₀NO₄S⁺262.1057
[M+Na]⁺C₁₁H₁₉NNaO₄S⁺284.0876

The analysis of the fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provides further structural confirmation. By selecting the parent ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. The fragmentation of N-acylated cysteine derivatives often involves specific bond cleavages that are diagnostic of the structure. nih.govresearchgate.netnih.gov

Key fragmentation pathways for this compound would likely include:

Loss of one or both butanoyl groups.

Cleavage of the C-C bond adjacent to the carboxyl group, leading to the loss of CO₂.

Fission of the C-S bond.

Table 2: Plausible Mass Spectrometry Fragmentation of [M+H]⁺ of this compound

Fragment Ion (m/z)Proposed LossStructural Interpretation
191.0689Loss of C₄H₇OCleavage of one butanoyl group
120.0321Loss of both C₄H₇O groupsLoss of both butanoyl groups
216.1162Loss of COOHDecarboxylation of the parent ion
174.0791Loss of C₄H₇O and COOHLoss of a butanoyl group and decarboxylation

The presence of a peak corresponding to the loss of 74 Da (C₂H₄O₂N) can also be a useful indicator in the mass spectra of cysteine derivatives. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural assignment of this compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is necessary for a comprehensive analysis. mdpi.comyoutube.com

1D and 2D NMR Techniques for Comprehensive Structural Assignments

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals would be expected for the protons of the cysteine backbone and the two butanoyl chains.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts of the carbonyl carbons and the carbons of the cysteine moiety are particularly diagnostic. nih.govnih.govoregonstate.eduhmdb.ca

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons, leading to an unambiguous assignment of all signals. d-nb.info

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Cα (Cysteine)4.5 - 4.852 - 55
Cβ (Cysteine)3.0 - 3.433 - 36
COOH (Cysteine)10 - 12 (acid proton)173 - 176
C=O (Butanoyl)-172 - 175
α-CH₂ (Butanoyl)2.2 - 2.536 - 39
β-CH₂ (Butanoyl)1.6 - 1.818 - 21
γ-CH₃ (Butanoyl)0.9 - 1.113 - 15
NH6.5 - 7.5-
SH1.5 - 2.0-

Note: Predicted values are based on general chemical shift ranges for similar functional groups and may vary depending on the solvent and other experimental conditions. d-nb.infonih.govmdpi.comchemrxiv.org

Dynamic NMR for Conformational Analysis

This compound possesses conformational flexibility due to the rotation around several single bonds. Dynamic NMR (DNMR) techniques, such as temperature-dependent NMR studies and Nuclear Overhauser Effect (NOE) experiments, can provide insights into the preferred conformations and the energy barriers between them. nih.govnih.govacs.org For instance, NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can reveal through-space proximities between protons, helping to define the three-dimensional structure of the molecule in solution.

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from any starting materials, by-products, or degradation products, and for the accurate assessment of its purity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the method of choice for the purity analysis of this compound. Due to the presence of the non-polar butanoyl groups, reversed-phase HPLC is a suitable approach. mdpi.comnih.govjocpr.comshimadzu.com

A typical HPLC method would involve a C18 stationary phase and a mobile phase gradient of water (often with a small amount of acid like trifluoroacetic acid for better peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector, monitoring the absorbance of the amide and carboxyl groups at around 210-220 nm.

Table 4: Example HPLC Method Parameters for Purity Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B 0.1% Trifluoroacetic Acid in Acetonitrile
Gradient 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 215 nm
Injection Volume 10 µL

This method would be expected to effectively separate this compound from the more polar L-cysteine and other potential impurities. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, due to the polar nature and low volatility of amino acid derivatives like this compound, direct analysis by GC-MS is challenging. Therefore, derivatization is a crucial prerequisite to convert the analyte into a more volatile and thermally stable form.

The primary targets for derivatization in this compound are the carboxylic acid and the thiol groups. While the amino group of the parent L-cysteine is acylated, the carboxylic acid and thiol functionalities remain polar. A common derivatization strategy for such compounds involves esterification of the carboxylic acid group and silylation of the thiol group.

Derivatization and Analysis:

A typical derivatization procedure would involve a two-step process:

Esterification: The carboxylic acid group is converted to an ester, for example, a methyl or ethyl ester, by reacting with an alcohol in the presence of an acidic catalyst.

Silylation: The thiol group is converted to a silyl (B83357) ether using a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).

The resulting derivative, for instance, the methyl ester, S-(trimethylsilyl)-N,N'-Bis(1-oxobutyl)-L-cysteine, would be significantly more volatile and suitable for GC-MS analysis.

Illustrative GC-MS Data for a Derivatized Cysteine Compound:

The following table illustrates the type of data that would be obtained from a GC-MS analysis of a derivatized cysteine compound. Please note that this is a hypothetical representation for a derivative of this compound, as specific experimental data is not publicly available.

ParameterValue
GC Column DB-5ms (or equivalent)
Injection Mode Splitless
Oven Program 50°C (1 min), ramp to 280°C at 10°C/min, hold for 5 min
Carrier Gas Helium
Ionization Mode Electron Ionization (EI)
Mass Analyzer Quadrupole
Hypothetical Retention Time 15.2 min
Hypothetical Key Mass Fragments (m/z) Molecular ion peak, fragments corresponding to the loss of the silyl group, the ester group, and the butyl groups.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and function of a molecule.

To date, a specific single-crystal X-ray diffraction study for this compound has not been reported in the publicly available scientific literature. However, extensive crystallographic studies have been conducted on the closely related compound, N-acetyl-L-cysteine (NAC). nih.govresearchgate.netresearchgate.netrsc.org The analysis of NAC provides a valuable framework for understanding the potential solid-state structure of this compound.

A study on a new conformational polymorph of N-acetyl-L-cysteine revealed detailed structural features. researchgate.net The crystals were found to be in the orthorhombic space group P212121, with specific unit cell parameters. researchgate.net The crystal structure was characterized by a network of hydrogen bonds, including S–H⋯O and C–H⋯O interactions, which dictate the molecular packing. researchgate.net

Illustrative Crystallographic Data for an N-Acyl-L-Cysteine Derivative (based on N-acetyl-L-cysteine):

The following table presents typical crystallographic data that would be obtained from a single-crystal X-ray diffraction study, using the known data for N-acetyl-L-cysteine as a reference.

ParameterIllustrative Value (based on N-acetyl-L-cysteine, form II)
Crystal System Orthorhombic
Space Group P212121
Unit Cell Dimensions a = 5.88 Å, b = 9.75 Å, c = 13.54 Å
Volume 775.4 ų
Z (Molecules per unit cell) 4
Key Bond Lengths (Å) C-S, C-N, C=O, C-O
**Key Bond Angles (°) **Angles around the chiral carbon, amide bond angles
Hydrogen Bonding Intermolecular hydrogen bonds involving the carboxylic acid, amide, and thiol groups.

For this compound, a single-crystal diffraction study would similarly reveal the precise conformation of the molecule in the solid state, including the orientation of the two oxobutyl groups relative to the cysteine backbone. It would also elucidate the network of intermolecular interactions, such as hydrogen bonds, that stabilize the crystal lattice.

Circular Dichroism (CD) Spectroscopy for Chiral Conformation Analysis

Circular Dichroism (CD) spectroscopy is an essential tool for studying the stereochemistry of chiral molecules. It measures the differential absorption of left and right circularly polarized light, providing information about the secondary structure of proteins and the conformation of chiral small molecules.

For this compound, which contains a chiral center at the α-carbon of the cysteine residue, CD spectroscopy can be used to probe its solution-phase conformation. The CD spectrum is highly sensitive to the spatial arrangement of chromophores in the vicinity of the chiral center. In this molecule, the amide bonds and the carboxylic acid group are the primary chromophores.

While specific CD spectroscopic data for this compound is not available, a study on N,N'-diacetyl-L-cystine bismethylamide, a structurally related compound, provides valuable insights. nih.gov The CD spectrum of this model compound was analyzed to understand the conformation around the disulfide bond. nih.gov Another study utilized vibrational circular dichroism (VCD), an extension of CD into the infrared region, to determine the conformation of N-acetyl-L-cysteine adsorbed on gold nanoparticles. rsc.org This demonstrates the power of chiroptical techniques in elucidating the conformational preferences of acylated cysteine derivatives. rsc.org

Expected CD Spectral Features and Interpretation:

The CD spectrum of this compound would be expected to show characteristic Cotton effects (positive or negative bands) in the far-UV region (around 190-240 nm), corresponding to the n→π* and π→π* electronic transitions of the amide and carboxyl chromophores. The sign and magnitude of these Cotton effects are directly related to the dihedral angles of the molecular backbone and the orientation of the side chains.

Illustrative CD Data for an N-Acyl-L-Cysteine Derivative:

The following table provides a hypothetical representation of the type of data that would be obtained from a CD spectroscopic analysis of this compound in a given solvent.

Wavelength (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
235+500
210-2000
195+8000

The specific positions and intensities of the CD bands would provide a unique fingerprint of the molecule's chiral conformation in solution.

Emerging Research Applications of N,n Bis 1 Oxobutyl L Cysteine Excluding Pharmaceutical/clinical

Material Science Applications

Investigations into the use of N,N'-Bis(1-oxobutyl)-L-cysteine for creating novel materials are not prominently featured in current scientific literature.

Polymer Synthesis Utilizing this compound

There is no direct evidence in the reviewed literature of this compound being utilized as a monomer or a cross-linking agent in polymer synthesis. The thiol group in cysteine derivatives is often leveraged in thiol-ene polymerization reactions to create functional polymers. rsc.orgnih.gov However, specific studies detailing the polymerization behavior or the properties of polymers derived from this compound are not available. Research in this area primarily focuses on other derivatives such as poly(cysteine) or involves the grafting of simpler cysteine molecules onto polymer backbones. nih.govnih.gov

Hydrogel and Self-Assembled Material Development

The development of hydrogels and self-assembled materials using this compound has not been specifically documented. While related compounds like N,N'-dibenzoyl-L-cystine have been shown to form pH- and thermo-responsive hydrogels, similar research on the butanoyl derivative is absent. rsc.orgresearchgate.net The self-assembly of L-cysteine on metallic surfaces is a known phenomenon, but this does not extend to the more complex, acylated derivative . researchgate.netcardiff.ac.ukrsc.org

Biotechnology and Bioprocess Applications

The potential of this compound in biotechnological processes remains an unexplored area of research.

Biosensor Development

There are no dedicated studies on the application of this compound in the development of biosensors. While L-cysteine itself is a target analyte for various biosensors, and L-cysteine desulfhydrase has been incorporated into biosensor designs, the role of this compound as a recognition element or a component of a sensing platform has not been investigated. nih.govnih.gov

Role in Agrochemistry and Environmental Science

The application of this compound in the fields of agrochemistry and environmental science is not supported by available research. While some cysteine derivatives, such as N-acetyl-L-cysteine, have been studied for their ability to increase resistance to environmental stressors in organisms like Caenorhabditis elegans, these findings are not directly transferable to agricultural or broader environmental applications for this compound. nih.gov The use of L-cysteine as a flavor enhancer in pet food is documented but falls outside the scope of agrochemical applications like crop protection or soil enhancement. jj-lifescience.com

Investigation as a Component in Sustainable Agriculture Agents

The global push for sustainable agricultural practices has spurred research into novel biocompatible molecules that can enhance crop resilience and reduce reliance on conventional pesticides and fertilizers. In this context, N-acylated amino acids, a class to which this compound belongs, are gaining attention for their potential roles in promoting plant health and mitigating environmental stressors.

Furthermore, N-acylated cysteine compounds can act as antioxidants and chelating agents, helping plants to cope with abiotic stresses like heavy metal toxicity. researchgate.netapsnet.org The thiol group of the cysteine moiety can directly scavenge reactive oxygen species (ROS) that are produced in excess during stress conditions, thus protecting plant cells from oxidative damage. researchgate.netapsnet.org Additionally, the ability of these molecules to bind to heavy metal ions can reduce their uptake and translocation within the plant, mitigating their toxic effects. researchgate.netapsnet.org The potential for this compound to function in this dual capacity makes it an intriguing candidate for development into a novel crop protection and enhancement agent.

Table 1: Potential Applications of N-Acylated Cysteine Derivatives in Sustainable Agriculture

Application Area Mechanism of Action Supporting Evidence (from related compounds)
Plant Pathogen Control Inhibition of biofilm formation, disruption of bacterial adherence, reduction of extracellular polysaccharide matrix. nih.govN-acetylcysteine (NAC) has been shown to be effective against a variety of Gram-negative and Gram-positive bacteria. nih.gov
Abiotic Stress Mitigation Scavenging of reactive oxygen species (ROS), chelation of heavy metals. researchgate.netapsnet.orgNAC has been demonstrated to protect plants from the damaging effects of heavy metals and other environmental stressors. researchgate.netapsnet.org
Nutrient Management Potential to improve nutrient uptake and utilization through chelation and improved root health.The chelating properties of cysteine derivatives could enhance the bioavailability of essential micronutrients in the soil.

Potential in Bioremediation Strategies

The detoxification of environmental pollutants is a critical challenge, and bioremediation strategies that utilize biological or biologically-derived molecules are a promising and environmentally friendly approach. N-acylated amino acids, including this compound, possess properties that make them suitable for investigation in this field.

The presence of both hydrophobic (the oxobutyl chains) and hydrophilic (the carboxyl and amide groups) moieties in this compound gives it surfactant-like properties. This amphiphilicity could be harnessed to enhance the bioavailability of hydrophobic organic pollutants, such as polycyclic aromatic hydrocarbons (PAHs) and polychlorinated biphenyls (PCBs), which are often sequestered in soil and sediment. By increasing the solubility of these contaminants in water, they become more accessible to microorganisms that can break them down into less harmful substances.

Moreover, the thiol group of the cysteine residue is a key functional group for the detoxification of heavy metals. Cysteine and its derivatives are known to be excellent chelating agents, forming stable complexes with a wide range of metal ions, including lead, mercury, and cadmium. This chelation can be exploited for the removal of heavy metals from contaminated water and soil. The resulting metal complexes can then be more easily separated and removed from the environment. The structure of this compound, with its accessible thiol group, suggests its potential as a biodegradable chelating agent in bioremediation applications.

Advanced Chemical Probe Development

The precise study of biological processes at the molecular level often relies on the use of chemical probes that can selectively target and report on the activity of specific molecules. The unique structure of this compound makes it an interesting scaffold for the development of such probes, particularly for the detection and characterization of enzymes and other biomolecules.

Fluorescent and Affinity Tags Incorporating this compound

Fluorescent probes are indispensable tools in biochemistry and cell biology, allowing for the visualization and quantification of specific molecules within complex mixtures. This compound could serve as a versatile building block for the synthesis of novel fluorescent probes. The amino and carboxyl groups of the cysteine backbone provide convenient handles for the attachment of fluorophores (light-emitting molecules) and quenchers (molecules that suppress fluorescence).

A common strategy in probe design is to create a "turn-on" fluorescent sensor, where the fluorescence is initially quenched and is restored upon reaction with a specific target. For example, the thiol group of this compound could be modified with a quenching group that is released upon interaction with a target analyte, leading to an increase in fluorescence. The N-acyl groups could be further modified to include recognition elements that confer specificity for a particular target.

In a similar vein, affinity tags are used to isolate and identify binding partners of a molecule of interest. This compound could be functionalized with a reporter tag, such as biotin (B1667282), which has a high affinity for streptavidin. This biotinylated probe could then be used to "pull down" proteins or other molecules that interact with it, allowing for their subsequent identification by techniques like mass spectrometry. The oxobutyl groups could be varied to modulate the probe's solubility and cell permeability.

Activity-Based Probes (Excluding in vivo or therapeutic contexts)

Activity-based probes (ABPs) are a powerful class of chemical tools that covalently bind to the active site of specific enzymes, providing a direct measure of their catalytic activity. stanford.edunih.gov Given that many enzymes, such as certain proteases and oxidoreductases, have a reactive cysteine residue in their active site, this compound could be a valuable starting point for the design of novel ABPs.

The core of an ABP consists of a reactive group (or "warhead") that forms a covalent bond with the target enzyme, a linker, and a reporter tag. The thiol group of this compound could be modified to incorporate a variety of electrophilic warheads that are known to react with active site cysteines. Examples of such warheads include iodoacetamides, maleimides, and acyloxymethyl ketones. researchgate.net

The N-acyl groups of this compound could be tailored to enhance the probe's selectivity for a particular enzyme or class of enzymes. By modifying the length and structure of these acyl chains, it may be possible to create probes that preferentially bind to the active site of a target enzyme over other, non-target enzymes. The reporter tag, which could be a fluorophore or a biotin moiety, would then allow for the detection and quantification of the active enzyme. The development of such probes based on the this compound scaffold could provide valuable new tools for biochemical research, enabling the detailed study of enzyme function in a variety of non-therapeutic contexts.

Table 2: Potential Components of an Activity-Based Probe Derived from this compound

Probe Component Function Potential Modification on this compound
Warhead Covalently binds to the active site of the target enzyme. stanford.eduThe thiol group can be modified with electrophilic groups like iodoacetamide (B48618) or maleimide.
Recognition Element Provides specificity for the target enzyme.The N-acyl chains can be varied in length and structure to fit the enzyme's active site.
Reporter Tag Allows for detection and quantification of the labeled enzyme.A fluorophore or biotin can be attached to the amino or carboxyl terminus.

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of N,N'-Bis(1-oxobutyl)-L-cysteine critical for experimental design?

  • Answer: The compound (CAS 85038-49-9, molecular formula C₁₄H₂₄N₂O₆S₂) features a cysteine backbone modified with two 1-oxobutyl groups. Key properties include its molecular weight (388.47 g/mol), solubility in polar solvents, and stability under inert atmospheres . Characterization should prioritize mass spectrometry (MS) for molecular weight confirmation and nuclear magnetic resonance (NMR) for verifying functional groups. Thermogravimetric analysis (TGA) is recommended to assess thermal stability, as analogs like N-acetyl-L-cysteine degrade at ~72–76°C .

Q. How can researchers safely handle This compound in laboratory settings?

  • Answer: Follow GHS guidelines for acute toxicity (oral, H302) and skin/eye irritation (H315/H319). Use nitrile gloves, safety goggles, and lab coats to avoid direct contact. Work under fume hoods to prevent inhalation of dust/aerosols. Store at room temperature in inert atmospheres to prevent oxidation . For spill management, avoid water to prevent dissolution into drains; instead, use absorbent materials and dispose as hazardous waste .

Q. What are the primary biological roles of cysteine derivatives like This compound in biochemical systems?

  • Answer: Cysteine derivatives often act as antioxidants (e.g., N-acetyl-L-cysteine scavenges ROS) or participate in thiol-disulfide exchange reactions. The 1-oxobutyl groups may alter redox potential or enhance membrane permeability, making the compound useful in studies of cellular oxidative stress or protein modification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported effective concentrations of cysteine derivatives across studies?

  • Answer: Discrepancies (e.g., 1–10 mM for L-cysteine in sperm cryopreservation ) arise from variations in experimental models, endpoints (e.g., flow cytometry vs. conventional assays), and matrix effects. To standardize results:

  • Use orthogonal validation methods (e.g., Annexin-V/PI binding with flow cytometry ).
  • Control for buffer composition, pH, and temperature.
  • Perform dose-response curves in pilot studies to identify context-specific optima .

Q. What methodologies are recommended for studying the reaction kinetics of This compound with metal complexes?

  • Answer: Inspired by L-cysteine’s reaction with cobalt(III) salicylaldehyde complexes , employ stopped-flow spectrophotometry to monitor real-time kinetics. Vary pH (4–9) and ionic strength to probe mechanistic pathways. Density functional theory (DFT) simulations can model transition states, while ESI-MS identifies intermediate species. Validate findings with X-ray crystallography if crystallizable products form.

Q. How can metabolic engineering strategies enhance the biosynthesis of This compound in microbial systems?

  • Answer: Overexpress cysteine synthase (cysK) and acetyl-CoA transferases to boost precursor availability . Engineer Corynebacterium glutamicum or E. coli with heterologous acyltransferases for 1-oxobutyl group incorporation. Use CRISPRi to suppress competing pathways (e.g., glutathione synthesis). Monitor yields via HPLC-MS and optimize fed-batch fermentation with sulfur-rich media .

Methodological Considerations Table

Aspect Recommended Techniques Key References
Synthesis & Purity Solid-phase peptide synthesis (SPPS), reversed-phase HPLC (C18 column, acetonitrile/water)
Characterization NMR (¹H/¹³C), FT-IR, High-resolution MS, TGA-DSC
Biological Assays Flow cytometry (Annexin-V/PI), ROS detection (DCFH-DA), thioredoxin reductase activity
Safety Protocols PPE (nitrile gloves, respirators), spill kits, hazardous waste disposal

Data Contradiction Analysis

  • Example Issue: Variability in antioxidant efficacy of cysteine derivatives.
    • Root Cause: Differences in cell permeability (e.g., N-acetyl-L-cysteine vs. This compound) or assay sensitivity (fluorometric vs. colorimetric methods).
    • Resolution: Standardize assays using internal controls (e.g., Trolox for antioxidant capacity) and compare derivatives under identical conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.